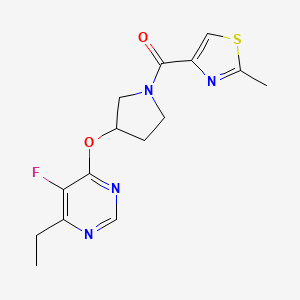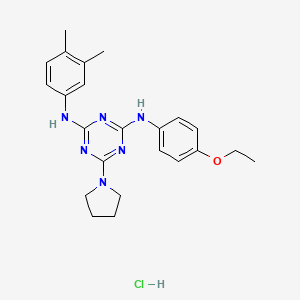![molecular formula C13H18N2O3 B2450702 [4-(4-メトキシフェニル)ピペラジン-1-イル]酢酸 CAS No. 169155-70-8](/img/structure/B2450702.png)
[4-(4-メトキシフェニル)ピペラジン-1-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” is a compound that has been studied for its potential biological activity . It is a derivative of piperazine, a class of compounds that exhibit a wide range of biological activities . This compound has been used in the synthesis of various salts derived from simple aromatic acids .
Synthesis Analysis
The synthesis of this compound involves co-crystallization with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid . This process yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-methoxyphenyl group . The salts derived from this compound crystallize in space groups P1 and Pna21, respectively .科学的研究の応用
アセチルコリンエステラーゼ阻害剤
この化合物は、アセチルコリンエステラーゼ阻害剤化合物の開発に使用されてきました . アセチルコリンエステラーゼは、アセチルコリンの加水分解において重要な酵素であり、その阻害はアセチルコリンレベルを上昇させるための重要な薬物標的です . これは特に、高齢者人口に影響を与える神経変性疾患であるアルツハイマー病の治療において関連しており、コリン作動性伝達の減少を伴います .
ブチリルコリンエステラーゼ阻害剤
アセチルコリンエステラーゼに加えて、この化合物はブチリルコリンエステラーゼに対して阻害活性も示しました . これは、アセチルコリンの加水分解に関与するもう1つの重要な酵素です .
アレルギー管理
“[4-(4-メトキシフェニル)ピペラジン-1-イル]酢酸”は、ヒスタミンH1受容体に対する高い特異的親和性を示します . これは、アレルギー、枯草熱、血管浮腫、および蕁麻疹の管理に使用されます .
抗ウイルス剤
この化合物は、製薬製剤、特に静脈内投与のために使用されており、シクロデキストリン、リシン、およびアルギニンから選択される少なくとも1つの補助剤と組み合わせて“ {8-フルオロ-2- [4- (3-メトキシフェニル)ピペラジン-1-イル]-3- [2-メトキシ-5- (トリフルオロメチル)フェニル]-3,4-ジヒドロキナゾリン-4-イル}酢酸”を含んでいます . これらの製剤は、特にサイトメガロウイルスに対する抗ウイルス剤として、疾患の治療および/または予防に使用されます .
製薬ラボにおける品質管理
この化合物は、品質管理におけるアプリケーション用の製薬二次標準として使用されます . これは、製薬ラボおよび製造業者に、社内作業標準の準備に対する便利で費用対効果の高い代替手段を提供します .
研究開発
“[4-(4-メトキシフェニル)ピペラジン-1-イル]酢酸”は、研究開発目的のためのさまざまな化合物の合成に使用されます . これは、3 (2 H )-ピリダジノンおよび1,2,4-トリアゾール環構造を有する化合物の合成における重要な成分です .
将来の方向性
The future directions for the study of this compound could involve further exploration of its biological activity and potential applications. For example, piperazine derivatives have been studied for their potential use in the treatment of various diseases , suggesting that “[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” could also have potential therapeutic applications.
作用機序
Target of Action
The primary target of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it inhibits the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions.
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor affects the cholinergic transmission pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses, the compound increases acetylcholine levels, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid’s action primarily involve the mitigation of allergic reactions and inflammatory responses. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies and inflammation .
生化学分析
Biochemical Properties
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction suggests that [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid could play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular contexts, [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has been shown to influence cell function. For instance, it has been found to have an impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid vary with different dosages . For instance, it has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Metabolic Pathways
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDDWZVRYXUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

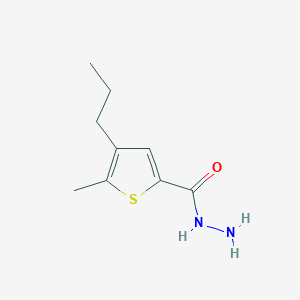
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)
![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
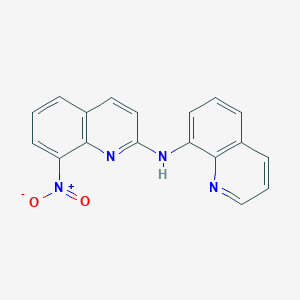
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
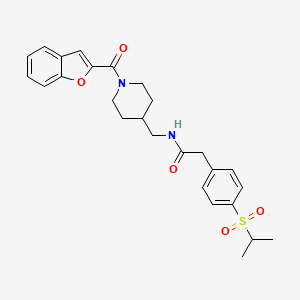
![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)


![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)

